![molecular formula C28H34N2O2S2 B2399329 N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide CAS No. 613225-53-9](/img/structure/B2399329.png)
N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
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Description
N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a useful research compound. Its molecular formula is C28H34N2O2S2 and its molecular weight is 494.71. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound, along with its derivatives, has been extensively studied for its synthesis and structural properties. Research has focused on developing novel synthetic routes and characterizing these compounds through spectral methods. For example, studies have described the synthesis of related thiazolidinone derivatives, emphasizing their potential therapeutic applications due to their diverse biological activities. These investigations have contributed to understanding the compound's chemical behavior and laying the groundwork for further pharmacological exploration.
- Reference : (Küçükgüzel et al., 2013)
Potential Therapeutic Applications
The compound's derivatives have been evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral effects. This broad spectrum of potential therapeutic effects underscores the compound's significance in drug discovery and development processes. Notably, specific derivatives have shown promising results in preclinical models, highlighting their potential as leads for the development of new therapeutic agents.
- Reference : (Horishny & Matiychuk, 2020)
Green Chemistry Approaches
In the pursuit of more sustainable and environmentally friendly chemical syntheses, research has also explored green chemistry approaches in the synthesis of thiazolidinone derivatives. These methods aim to reduce the environmental impact of chemical synthesis, aligning with broader goals of sustainability in pharmaceutical manufacturing.
- Reference : (Horishny & Matiychuk, 2020)
Antimicrobial and Antitumor Activity
Explorations into the compound's antimicrobial and antitumor activities have been particularly noteworthy. Various studies have synthesized derivatives and evaluated their efficacy against a range of bacterial and fungal pathogens, as well as cancer cell lines. These studies provide valuable insights into the compound's potential utility in treating infectious diseases and cancer.
- Reference : (Gouda et al., 2010)
properties
IUPAC Name |
N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O2S2/c1-21-14-16-22(17-15-21)19-24-26(32)29(27(33)34-24)18-10-6-9-13-25(31)30(28(2,3)4)20-23-11-7-5-8-12-23/h5,7-8,11-12,14-17,19H,6,9-10,13,18,20H2,1-4H3/b24-19- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJEUPNBUCEOZ-CLCOLTQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
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